molecular formula C10H20S B13099464 3-Pentylthiane CAS No. 24195-43-5

3-Pentylthiane

Cat. No.: B13099464
CAS No.: 24195-43-5
M. Wt: 172.33 g/mol
InChI Key: IRXNBWHXQOOZEP-UHFFFAOYSA-N
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Description

3-Pentyltetrahydro-2H-thiopyran is a heterocyclic compound with the molecular formula C10H20S. It belongs to the class of thiopyrans, which are sulfur-containing analogs of pyrans. This compound is characterized by a six-membered ring containing one sulfur atom and five carbon atoms, with a pentyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyltetrahydro-2H-thiopyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pentyl-1,5-dithiacyclohexane with a suitable base can lead to the formation of 3-pentyltetrahydro-2H-thiopyran . Another method involves the ring-expansion of monocyclopropanated heterocycles, which can be achieved through a cyclopropylcarbinyl cation rearrangement .

Industrial Production Methods

Industrial production of 3-pentyltetrahydro-2H-thiopyran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pentyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and thianes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pentyltetrahydro-2H-thiopyran has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-pentyltetrahydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentyltetrahydro-2H-thiopyran is unique due to its specific substitution pattern and the presence of a pentyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

24195-43-5

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

3-pentylthiane

InChI

InChI=1S/C10H20S/c1-2-3-4-6-10-7-5-8-11-9-10/h10H,2-9H2,1H3

InChI Key

IRXNBWHXQOOZEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCSC1

Origin of Product

United States

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